Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is an organic compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is known for its unique structure, which includes a cyano group, a dimethoxyphenyl group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually performed in ethanol at reflux temperature for about an hour or at room temperature for a longer period. The product is then purified by recrystallization.
Chemical Reactions Analysis
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate involves its interaction with various molecular targets. The cyano group and the ester group can participate in nucleophilic and electrophilic reactions, respectively, making the compound reactive towards different biological molecules. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, potentially affecting their function .
Comparison with Similar Compounds
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate: This compound has a similar structure but with a single methoxy group instead of two.
Ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)-2-butenoate: This compound has an additional methoxy group, which can affect its reactivity and biological activity.
Entacapone: A related compound used as a catechol-O-methyltransferase inhibitor in the treatment of Parkinson’s disease.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDGLSITMUIHU-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1=CC(=C(C=C1)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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